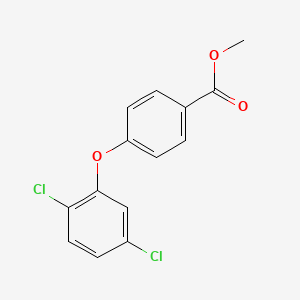
Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester is an organic compound with the molecular formula C14H10Cl2O3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a 2,5-dichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester typically involves the esterification of 4-(2,5-dichlorophenoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst at elevated temperatures. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2,5-dichlorophenoxy)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms in the 2,5-dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2,5-dichlorophenoxy)benzoic acid.
Reduction: 4-(2,5-dichlorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the formulation of pesticides and herbicides due to its plant growth regulatory properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also act as a plant growth regulator by affecting hormonal pathways in plants.
Comparison with Similar Compounds
Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with a similar phenoxy group.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with a methyl group instead of chlorine.
Properties
CAS No. |
1049036-19-2 |
|---|---|
Molecular Formula |
C14H10Cl2O3 |
Molecular Weight |
297.1 g/mol |
IUPAC Name |
methyl 4-(2,5-dichlorophenoxy)benzoate |
InChI |
InChI=1S/C14H10Cl2O3/c1-18-14(17)9-2-5-11(6-3-9)19-13-8-10(15)4-7-12(13)16/h2-8H,1H3 |
InChI Key |
CQHAHGISYNYUHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















